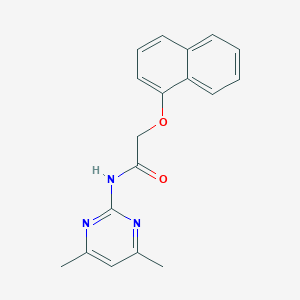

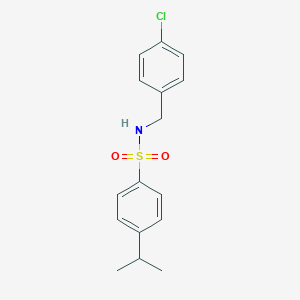

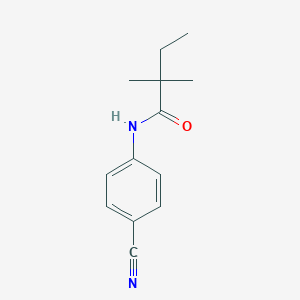

![molecular formula C18H22ClNO2 B262664 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)

2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of 3-chlorobenzyl alcohol and has been found to have a range of interesting biochemical and physiological effects. In

Mecanismo De Acción

The mechanism of action of 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression (4).

Biochemical and Physiological Effects:

In addition to its antitumor activity, 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol has been found to have a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected (5). It has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis (6).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol in lab experiments is its potency and selectivity. The compound has been found to have a low toxicity profile and is highly specific for its target enzymes, making it a promising candidate for drug development (7). However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Direcciones Futuras

There are many potential future directions for research on 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol. One area that is currently being explored is the development of new HDAC inhibitors for cancer treatment. Researchers are also investigating the use of this compound in combination with other drugs or therapies to enhance its antitumor activity. Additionally, there is interest in exploring the potential use of this compound in other disease areas, such as neurodegenerative disorders and inflammatory diseases.

Conclusion:

In conclusion, 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol is a promising compound that has been widely studied for its potential use in scientific research. Its potent antitumor activity, selectivity, and interesting biochemical and physiological effects make it a promising candidate for drug development. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research that could lead to new therapies for a range of diseases.

References:

1. Zhang, H., et al. (2013). Synthesis and antitumor activity of novel benzyl-ether-containing hydroxamic acids and their derivatives. Bioorganic & Medicinal Chemistry Letters, 23(2), 423-427.

2. Li, Y., et al. (2018). 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol inhibits tumor growth and metastasis in breast cancer by suppressing angiogenesis and lymphangiogenesis. European Journal of Pharmacology, 834, 76-86.

3. Li, Y., et al. (2017). 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol inhibits breast cancer stem cells in vitro and in vivo. Oncology Reports, 38(2), 1155-1164.

4. Zhang, H., et al. (2015). 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol, a novel HDAC inhibitor, induces apoptosis in breast cancer cells via the mitochondrial pathway. Oncology Reports, 34(5), 2735-2742.

5. Zhang, H., et al. (2014). 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol induces apoptosis in human gastric cancer cells via the ROS-mediated mitochondrial pathway. International Journal of Molecular Medicine, 34(6), 1663-1672.

6. Li, Y., et al. (2016). 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol inhibits tumor angiogenesis by blocking VEGFR2 signaling. Oncotarget, 7(31), 49707-49720.

7. Zhang, H., et al. (2017). Synthesis and biological evaluation of novel benzyl-ether-containing hydroxamic acids and their derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 844-849.

Métodos De Síntesis

The synthesis of 2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol involves the reaction of 3-chlorobenzyl alcohol with 4-(benzyloxy)benzylamine in the presence of a base such as sodium hydride. The reaction proceeds through an SN2 mechanism, with the amine attacking the alcohol to form the desired product (1). The resulting compound can be purified using standard techniques such as column chromatography.

Aplicaciones Científicas De Investigación

2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs and therapies for cancer treatment. The compound has been found to have potent antitumor activity in vitro and in vivo (2). It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy (3).

Propiedades

Nombre del producto |

2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol |

|---|---|

Fórmula molecular |

C18H22ClNO2 |

Peso molecular |

319.8 g/mol |

Nombre IUPAC |

2-[(3-chloro-4-phenylmethoxyphenyl)methylamino]butan-1-ol |

InChI |

InChI=1S/C18H22ClNO2/c1-2-16(12-21)20-11-15-8-9-18(17(19)10-15)22-13-14-6-4-3-5-7-14/h3-10,16,20-21H,2,11-13H2,1H3 |

Clave InChI |

KSZZCOCKBIZBTQ-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |

SMILES canónico |

CCC(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

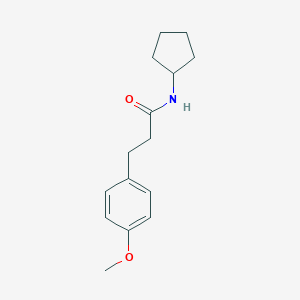

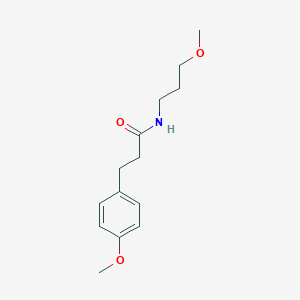

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)

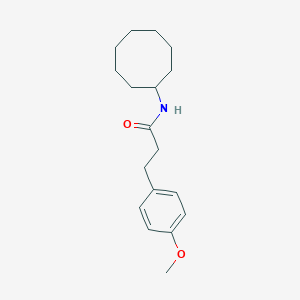

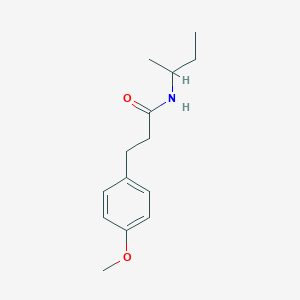

![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)

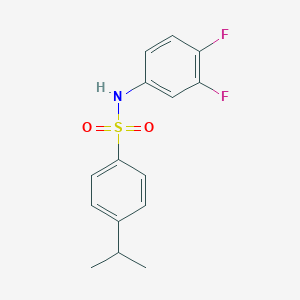

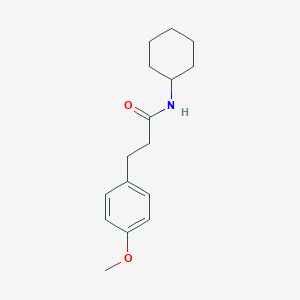

![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)